molecular formula C13H16O3 B1430299 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid CAS No. 1369461-10-8

3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid

Cat. No.: B1430299
CAS No.: 1369461-10-8
M. Wt: 220.26 g/mol
InChI Key: JHKRLJBINSMVGJ-FNORWQNLSA-N
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Description

3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is a cinnamic acid derivative characterized by a propenoic acid backbone substituted with a 3-methyl-4-isopropoxy phenyl group. The compound’s (2E)-stereoisomer is explicitly mentioned in commercial catalogs and research reports, though its CAS number and detailed safety data remain unspecified . Its molecular formula is C₁₃H₁₆O₃ with a molecular weight of 220.27 g/mol (approximated based on purity data) . Structural features include:

  • Ortho-methyl group at the phenyl ring’s 3-position.
  • Para-isopropoxy group at the 4-position.

Properties

IUPAC Name

(E)-3-(3-methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9(2)16-12-6-4-11(8-10(12)3)5-7-13(14)15/h4-9H,1-3H3,(H,14,15)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKRLJBINSMVGJ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/C(=O)O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid typically involves several steps. One common method is the alkylation of 3-methyl-4-hydroxybenzaldehyde with isopropyl bromide, followed by a Wittig reaction to form the prop-2-enoic acid derivative. The conditions often require the presence of strong bases like sodium hydride and solvents such as dimethylformamide.

Industrial Production Methods: On an industrial scale, the production of this compound might involve similar steps with optimizations for yield and efficiency. Catalytic processes and continuous flow reactions can be employed to enhance production rates.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Converts the prop-2-enoic acid group to different oxidation states.

  • Reduction: Reduces the double bond in the prop-2-enoic acid group.

  • Substitution: The methyl or propan-2-yloxy group can be substituted by other functional groups under suitable conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Nucleophilic reagents like sodium ethoxide in ethanol.

Major Products Formed:

  • Oxidation: 3-[3-Methyl-4-(propan-2-yloxy)phenyl]propanoic acid.

  • Reduction: 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enol.

  • Substitution: Derivatives with new functional groups replacing methyl or propan-2-yloxy groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid can inhibit bacterial virulence factors. A study demonstrated that this compound significantly inhibited the Type III secretion system (T3SS) in Citrobacter rodentium at concentrations around 50 μM, suggesting its potential as a lead compound for developing new antibacterial agents.

Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties through the modulation of inflammatory cytokines and pathways. This effect is particularly relevant in conditions characterized by chronic inflammation.

Antioxidant Activity : The antioxidant potential has been explored, indicating that structurally similar compounds exhibit notable scavenging activity against free radicals. This property could be harnessed for therapeutic applications aimed at oxidative stress-related conditions.

Biochemical Pathways

The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways affecting:

  • Signal Transduction : Influencing signaling cascades involved in cellular responses.
  • Metabolic Pathways : Altering metabolic processes within cells.

Material Science

The compound's unique structural features may also find applications in material science, particularly in the development of polymers or coatings where specific chemical properties are desired. The ability to form esters and other derivatives enhances its utility in creating materials with tailored characteristics.

Case Study 1: Inhibition of Bacterial Secretion Systems

In a study examining the effects of various compounds on T3SS activity in Citrobacter rodentium, this compound demonstrated significant inhibition at concentrations around 50 μM. This suggests its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Antioxidant Studies

A comparative analysis indicated that compounds with phenolic structures, including this compound, exhibited notable scavenging activity against free radicals. This property could be harnessed for therapeutic applications aimed at oxidative stress-related conditions.

Mechanism of Action

The effects of 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid are exerted through its interaction with various molecular targets. The specific mechanism often involves binding to enzymes or receptors, thereby modulating their activity. The pathways affected can include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Cinnamic acid derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Notable Applications/Properties Reference
3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid C₁₃H₁₆O₃ 220.27 3-Me, 4-O-iPr 95 Intermediate for pharmaceuticals
(E)-3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid C₁₅H₂₀O₄ 276.31 3-EtO, 4-O-iBu 95 Synthetic precursor for anti-inflammatory agents
3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid C₁₃H₁₅FO₃ 238.25 3-F, 4-O-iBu N/A Fluorinated analog with enhanced metabolic stability
3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid C₁₀H₇F₃O₂ 216.16 4-CF₃ 95 High electronegativity for receptor binding
Ferulic acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid) C₁₀H₁₀O₄ 194.18 3-MeO, 4-OH >97 Antioxidant, dietary supplement
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 2-MeO (saturated propanoic acid) 97 Reference standard in chromatography

Key Research Findings

A. Electronic Effects of Substituents
  • Electron-Donating Groups (e.g., -O-iPr, -MeO): The isopropoxy group in the target compound enhances lipophilicity (logP ~2.5 predicted), improving membrane permeability compared to ferulic acid (logP ~1.5) .
  • Electron-Withdrawing Groups (e.g., -CF₃, -F): Fluorine and trifluoromethyl groups increase acidity (pKa ~3.5–4.5) due to inductive effects, favoring ionic interactions in biological systems .

Methodological Insights

  • Structural Elucidation: Compounds are typically characterized via NMR (1D/2D), MS, and X-ray crystallography (e.g., SHELX for crystal structure refinement) .
  • Purity Analysis: HPLC and GC-MS are standard for verifying purity (e.g., 95–97% in commercial samples) .

Biological Activity

3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid, also known by its chemical formula C13H16O3, is an organic compound that exhibits a range of biological activities due to its unique structural features. This compound is characterized by a prop-2-enoic acid backbone with a phenyl group substituted by a methyl and a propan-2-yloxy group. Its molecular weight is approximately 220.26 g/mol, and it has garnered attention for its potential applications in medicinal chemistry and biochemistry.

The compound's structure allows it to engage in various chemical reactions typical of phenolic acids, including:

  • Acidity : The presence of the carboxylic acid group contributes to its acidic properties.
  • Reactivity : The double bond in the prop-2-enoic acid moiety enhances its reactivity, making it suitable for further derivatization.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, affecting processes such as:

  • Signal Transduction : The compound may influence signaling cascades involved in cellular responses.
  • Metabolic Pathways : It has potential roles in altering metabolic processes within cells.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial effects. For instance, studies have shown that certain derivatives can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence . This inhibition could provide a therapeutic avenue for treating bacterial infections resistant to conventional antibiotics.

Anti-inflammatory Effects

Some studies suggest that the compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways. This effect is particularly relevant in conditions characterized by chronic inflammation.

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Antioxidants are vital in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

  • Inhibition of Bacterial Secretion Systems : In a study examining the effects of various compounds on T3SS activity in Citrobacter rodentium, this compound demonstrated significant inhibition at concentrations around 50 μM . This suggests its potential as a lead compound for developing new antibacterial agents.
  • Antioxidant Studies : A comparative analysis of structurally similar compounds indicated that those with phenolic structures, including this compound, exhibited notable scavenging activity against free radicals . This property could be harnessed for therapeutic applications aimed at oxidative stress-related conditions.

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntimicrobialInhibition of T3SS in bacteria
Anti-inflammatoryModulation of cytokine production
AntioxidantScavenging free radicals

Q & A

Q. What are the recommended synthetic routes for 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid, and how can reaction conditions be optimized?

The compound can be synthesized via Knoevenagel condensation between 3-methyl-4-(isopropoxy)benzaldehyde and malonic acid derivatives. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (70–90°C), and catalytic bases like piperidine. Reaction progress should be monitored via thin-layer chromatography (TLC) using (E)-ferulic acid as a reference standard . Post-synthesis purification via recrystallization (e.g., using methanol/water mixtures) improves yield and purity.

Q. What analytical methods are most effective for characterizing this compound and confirming its structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is recommended for purity assessment, using a C18 column and acetonitrile/water mobile phase . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation: the α,β-unsaturated carbonyl group shows characteristic proton signals at δ 6.3–7.2 ppm (doublets for trans-configuration) and carbonyl carbon at ~170 ppm . Mass spectrometry (ESI-MS) further validates molecular weight (e.g., [M+H]+ at m/z 235).

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

Stability studies should include:

  • Thermal stability : Accelerated degradation tests at 40°C/75% relative humidity for 4 weeks, with HPLC monitoring for degradation products like hydroxylated derivatives .
  • Photostability : Exposure to UV light (ICH Q1B guidelines) to detect cis-trans isomerization or ring-opening reactions .
  • Solution stability : Evaluate pH-dependent degradation (e.g., phosphate buffers at pH 3–9) over 24 hours .

Q. Are there documented natural sources of this compound, and what extraction methods are suitable?

The compound is structurally related to phenylpropanoids found in Cinnamomum cassia (cinnamon) bark. Extraction involves maceration with ethanol or methanol, followed by column chromatography (silica gel, eluting with ethyl acetate/hexane) . Confirmation via comparison with synthetic reference standards is essential .

Advanced Research Questions

Q. What pharmacological targets or mechanisms have been proposed for this compound, and how can researchers validate them?

Preliminary studies suggest inhibition of cyclooxygenase-2 (COX-2) due to structural similarity to ibuprofen derivatives . Validate via:

  • Enzyme assays : Measure IC₅₀ using recombinant COX-2 and arachidonic acid substrate.
  • Molecular docking : Compare binding affinity with known COX-2 inhibitors using AutoDock Vina .
  • Cell-based models : Test anti-inflammatory activity in LPS-stimulated macrophages (IL-6/TNF-α quantification) .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Discrepancies may arise from isomerization (E/Z) or impurity profiles. Mitigation strategies:

  • Isomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate active enantiomers .
  • Impurity profiling : Compare batch-specific impurities (e.g., via LC-MS) against pharmacopeial standards .
  • Dose-response reevaluation : Conduct in vitro assays with rigorously purified batches to exclude confounding effects .

Q. What computational approaches are suitable for predicting the compound’s reactivity or metabolite pathways?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites .
  • In silico metabolism : Use software like MetaSite to simulate Phase I/II metabolism, identifying potential glucuronidation or hydroxylation sites .
  • QSAR modeling : Correlate substituent effects (e.g., isopropoxy vs. methoxy groups) with bioactivity using datasets from PubChem .

Q. How does the compound’s stereochemistry (E/Z isomerism) influence its biological activity?

The trans (E)-isomer typically exhibits higher bioactivity due to optimal spatial alignment with target proteins. Verify via:

  • NMR coupling constants : J = 12–16 Hz for trans configuration .
  • Bioactivity comparison : Test isolated isomers in enzyme inhibition assays .

Q. What strategies are recommended for elucidating metabolic pathways in preclinical models?

  • Radiolabeled tracing : Administer ¹⁴C-labeled compound to rodents, followed by LC-MS/MS analysis of plasma/urine metabolites .
  • Microsomal incubations : Use liver microsomes (human/rat) with NADPH cofactor to identify Phase I metabolites .
  • Stable isotope labeling : Track hydroxylated or conjugated derivatives in fecal extracts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid
Reactant of Route 2
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3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid

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